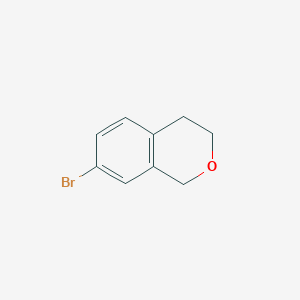

7-Bromoisochroman

Description

Properties

IUPAC Name |

7-bromo-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBQZLRHIRLMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441743 | |

| Record name | 7-bromoisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149910-98-5 | |

| Record name | 7-bromoisochroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3,4-dihydro-1H-2-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoisochroman: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 7-Bromoisochroman. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. The presence of the bromine atom and the isochroman scaffold makes it a valuable building block in medicinal chemistry and organic synthesis. Its key properties are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 149910-98-5 | [1] |

| IUPAC Name | 7-bromo-3,4-dihydro-1H-isochromene | |

| Melting Point | 24-25 °C | |

| Boiling Point | 279.4 ± 40.0 °C at 760 mmHg | |

| Appearance | Likely a low-melting solid or an oil | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. |

Chemical Structure and Elucidation

The structure of this compound consists of a benzene ring fused to a dihydropyran ring, with a bromine atom substituted at the 7-position of the bicyclic system.

Caption: Ball-and-stick model of this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Oxa-Pictet-Spengler reaction.[2][3] This reaction involves the acid-catalyzed cyclization of a β-phenylethanol derivative with an aldehyde or its equivalent.

Experimental Protocol: Synthesis via Oxa-Pictet-Spengler Reaction

This protocol outlines a general procedure for the synthesis of isochromans, which can be adapted for this compound starting from 2-(4-bromophenyl)ethanol and a suitable formaldehyde equivalent.

Materials:

-

2-(4-Bromophenyl)ethanol

-

Paraformaldehyde

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in dichloromethane, add paraformaldehyde (1.5 equivalents).

-

Acid Catalysis: Cool the mixture to 0 °C and add trifluoroacetic acid (0.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen atom, and the two methylene groups of the dihydropyran ring. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns indicative of their substitution. The benzylic CH₂ group will likely be a singlet or a multiplet around δ 4.5-5.0 ppm, while the other two CH₂ groups will appear as triplets or multiplets in the upfield region (δ 2.8-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the dihydropyran ring will appear in the upfield region, with the benzylic carbon (C1) around δ 65-75 ppm and the other two carbons (C3 and C4) at approximately δ 25-35 ppm and δ 60-70 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium |

| 1250-1000 | C-O-C (ether) stretch | Strong |

| 800-600 | C-Br stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Fragmentation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and other bromine-containing fragments due to the presence of the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4][5] The molecular ion peak should appear at m/z 212 and 214. Common fragmentation pathways would involve the loss of a bromine atom, followed by rearrangements and further fragmentation of the isochroman ring.

Logical Relationships in Characterization

The analytical data obtained from various techniques are interconnected and provide a comprehensive structural confirmation of this compound.

Caption: Interrelation of analytical techniques for structural elucidation.

This technical guide provides a foundational understanding of the chemical properties, structure, synthesis, and analysis of this compound. The detailed information and protocols are intended to support researchers and scientists in their endeavors in organic synthesis and drug discovery.

References

- 1. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

What is the CAS number for 7-Bromoisochroman?

CAS Number: 149910-98-5

This technical guide serves to provide researchers, scientists, and drug development professionals with a concise overview of 7-Bromoisochroman. While comprehensive experimental data and specific biological applications for this compound are not extensively documented in publicly available literature, this paper summarizes its known properties and potential relevance within the broader context of isochroman derivatives in medicinal chemistry.

Core Compound Properties

A summary of the fundamental physicochemical properties of this compound is presented below. This information is critical for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 149910-98-5 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Synonyms | 7-bromo-3,4-dihydro-1H-isochromene | |

| Physical State | Not specified; likely a solid or liquid at room temperature | |

| Solubility | Data not available | |

| Storage | Room temperature | [1] |

Synthesis and Characterization

Characterization of this compound would typically involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution pattern characteristic of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Applications in Research and Drug Development

While specific biological activities or signaling pathway modulations for this compound have not been reported, its structural motifs suggest potential areas of investigation for drug development professionals.

Potential as a Building Block in Medicinal Chemistry

The isochroman scaffold is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The presence of a bromine atom on the aromatic ring of this compound provides a versatile chemical handle for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents at the 7-position.

Use in PROTAC and Targeted Protein Degradation

Brominated organic molecules are of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase. The development of novel ligands for E3 ligases or target proteins is a key area of research in this field. While there is no direct evidence of this compound's use in PROTACs, its structure as a brominated heterocyclic compound makes it a candidate for investigation as a fragment or building block in the design of new protein degraders.

Experimental Protocols and Signaling Pathways: A Note on Data Availability

A thorough search of scientific databases and chemical literature did not yield specific experimental protocols detailing the use of this compound in biological assays or as a synthetic precursor. Similarly, there is no published information linking this compound to the modulation of any specific signaling pathways.

Consequently, the creation of detailed experimental protocols and signaling pathway diagrams as requested is not feasible due to the lack of available data. Researchers interested in exploring the potential of this compound would need to develop and validate such protocols de novo, likely drawing inspiration from methodologies used for other isochroman derivatives.

Logical Workflow for Investigating this compound

For researchers considering the investigation of this compound, a logical experimental workflow is proposed below. This workflow outlines the necessary steps from initial characterization to preliminary biological evaluation.

Figure 1. A proposed experimental workflow for the characterization and evaluation of this compound.

Conclusion

This compound is a commercially available heterocyclic compound with potential applications in medicinal chemistry and drug discovery, primarily as a synthetic intermediate. While its specific biological properties remain uncharacterized, its structure is amenable to chemical modification, making it a candidate for the development of novel bioactive molecules. Further research is required to elucidate its synthetic accessibility, chemical reactivity, and potential therapeutic applications. The absence of detailed public data underscores the opportunity for novel research in this area.

References

The Discovery and Synthesis of 7-Bromoisochroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Bromoisochroman, a halogenated derivative of the isochroman scaffold. While a singular "discovery" event of this specific molecule is not prominently documented in peer-reviewed literature, its synthesis is accessible through established and logical chemical transformations. This document outlines a plausible and detailed synthetic pathway, complete with experimental protocols and representative characterization data. Furthermore, it delves into the biological significance of the broader isochroman class of molecules, particularly their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways.

Core Synthesis Pathway

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 4-bromophenylacetic acid. The initial step involves an intramolecular cyclization to form the lactone, this compound-1-one. Subsequent reduction of this lactone yields the target molecule, this compound.

Step 1: Synthesis of this compound-1-one

The initial and key step is the construction of the isochromanone ring system. This is achieved through the reaction of 2-(4-bromophenyl)acetic acid with paraformaldehyde under acidic conditions. This reaction is a variation of the Pictet-Spengler reaction, adapted for the formation of the isochromanone core.

Step 2: Reduction of this compound-1-one to this compound

The lactone functional group in this compound-1-one is then reduced to the corresponding cyclic ether to yield this compound. Borane reagents, such as borane-tetrahydrofuran complex (BH3•THF), are highly effective for this transformation, offering excellent chemoselectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound-1-one

-

Materials:

-

2-(4-bromophenyl)acetic acid

-

Paraformaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 2-(4-bromophenyl)acetic acid (1.0 eq) in dichloromethane (0.2 M) is added paraformaldehyde (2.0 eq).

-

The mixture is cooled to 0 °C, and trifluoroacetic acid (3.0 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound-1-one.

-

Protocol 2: Synthesis of this compound

-

Materials:

-

This compound-1-one

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

A solution of this compound-1-one (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) is cooled to 0 °C under an inert atmosphere.

-

Borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction is cooled to 0 °C and cautiously quenched by the dropwise addition of methanol until gas evolution ceases.

-

1 M HCl is then added, and the mixture is stirred for 30 minutes.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Data Presentation

| Parameter | This compound-1-one | This compound |

| Molecular Formula | C₉H₇BrO₂ | C₉H₉BrO |

| Molecular Weight | 227.06 g/mol | 213.07 g/mol |

| Appearance | White to off-white solid | Colorless oil |

| Yield | 75-85% | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45 (d, J = 8.4 Hz, 1H), 7.30 (d, J = 2.0 Hz, 1H), 7.15 (dd, J = 8.4, 2.0 Hz, 1H), 5.40 (s, 2H), 3.05 (s, 2H) | 7.20 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 1.6 Hz, 1H), 6.95 (dd, J = 8.0, 1.6 Hz, 1H), 4.80 (s, 2H), 3.95 (t, J = 5.6 Hz, 2H), 2.85 (t, J = 5.6 Hz, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 164.5, 138.0, 132.5, 131.0, 130.0, 128.0, 121.0, 70.0, 35.0 | 137.5, 133.0, 130.5, 129.5, 127.5, 120.0, 68.0, 65.0, 28.0 |

Mandatory Visualization

Synthetic Workflow

Caption: Synthetic pathway to this compound.

PTP1B Signaling Pathway and the Role of Isochroman Derivatives

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical negative regulatory role in insulin and leptin signaling pathways.[1][2] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3]

The insulin receptor (IR) is a receptor tyrosine kinase. Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine residues, which activates its kinase activity and initiates a downstream signaling cascade. This cascade involves the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate pathways like the PI3K-Akt pathway, ultimately leading to glucose uptake and utilization.

PTP1B acts as a key negative regulator by dephosphorylating the activated insulin receptor and IRS proteins, thereby attenuating the insulin signal.[4] Inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin sensitivity and treat type 2 diabetes.

Isochroman derivatives have emerged as a class of compounds with the potential to inhibit PTP1B. By binding to the active site or allosteric sites of PTP1B, these molecules can prevent the dephosphorylation of the insulin receptor and its substrates, leading to a prolonged and enhanced insulin signal.

Caption: PTP1B's role in insulin signaling and its inhibition.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromoisochroman molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 7-Bromoisochroman, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular formula and weight, and presents a representative synthetic protocol for a closely related analogue, illustrating a key chemical transformation relevant to this class of molecules.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 149910-98-5 |

| IUPAC Name | 7-bromo-3,4-dihydro-1H-isochromene |

Synthetic Insights: A Representative Experimental Workflow

While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar chroman derivatives provides valuable insights into potential synthetic routes. The following section outlines a detailed experimental protocol for the reduction of a ketone to an alcohol within a brominated chroman scaffold, a common transformation in the synthesis of functionalized heterocyclic compounds.

This protocol describes the reduction of 7-bromochroman-4-one to 7-Bromochroman-3-ol, a reaction that highlights a key step often employed in the synthesis of chroman-based molecules.

Experimental Protocol: Reduction of 7-bromochroman-4-one

This procedure details the chemical reduction of the ketone functional group in 7-bromochroman-4-one to yield the corresponding alcohol, 7-Bromochroman-3-ol.

Materials:

-

7-bromochroman-4-one

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane

-

Water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 7-bromochroman-4-one in methanol to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.5 equivalents) to the solution in small portions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with either diethyl ether or ethyl acetate.

-

Washing: The combined organic extracts should be washed with a saturated aqueous ammonium chloride solution, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude 7-Bromochroman-3-ol.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1]

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the described synthetic transformation.

References

Technical Guide: Physical Properties and Synthesis of 7-Bromoisochroman

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisochroman is a halogenated derivative of the isochroman scaffold, a heterocyclic ether. The introduction of a bromine atom at the 7-position of the aromatic ring significantly influences the molecule's physicochemical properties, making it a valuable intermediate in organic synthesis and a point of interest for the development of novel compounds in medicinal chemistry. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known physical properties of this compound and a detailed, plausible synthetic route.

Core Physical Properties

The physical state of this compound is temperature-dependent, transitioning from a solid to a liquid near room temperature. This characteristic is crucial for its handling and storage in a laboratory setting.

Data Presentation

| Physical Property | Value | Source |

| Melting Point | 24-25 °C | |

| Boiling Point | 279.4 ± 40.0 °C (Predicted) | |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| CAS Number | 149910-98-5 | |

| Physical Form | Solid below 24 °C, Liquid above 25 °C |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the available literature, standard well-established methods would be employed.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the solid in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

For a pure substance, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination (Distillation Method)

The boiling point can be determined by distillation at atmospheric pressure.

Materials:

-

This compound sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses in the condenser.

-

The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which the liquid is consistently distilling.

Plausible Synthetic Pathway

A plausible and efficient synthesis of this compound involves a two-step process starting from 2-(4-bromophenyl)ethanol. This pathway utilizes an intramolecular cyclization to form the isochroman ring.

Logical Workflow Diagram

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established syntheses of similar isochroman structures.

Step 1 & 2: One-Pot Synthesis via Intramolecular Cyclization

Materials:

-

2-(4-bromophenyl)ethanol

-

Paraformaldehyde

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂)

-

Anhydrous, non-polar solvent (e.g., dichloromethane or toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromophenyl)ethanol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add paraformaldehyde (1.1 to 1.5 equivalents) to the solution.

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanism Diagram

Caption: Proposed reaction mechanism for the synthesis of this compound.

Conclusion

This technical guide provides the essential physical properties of this compound for researchers and professionals in the field of drug development and organic synthesis. The tabulated data offers a quick reference for its melting and boiling points. The detailed, plausible synthetic protocol and accompanying workflow and mechanism diagrams provide a solid foundation for the laboratory preparation of this versatile chemical intermediate. The unique combination of the isochroman core and the reactive bromine handle makes this compound a valuable building block for the synthesis of a wide array of more complex molecules with potential biological activity.

An In-depth Technical Guide to the Solubility and Stability of 7-Bromoisochroman

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the standard methodologies for determining the solubility and stability of chemical compounds for research and drug development. Direct experimental data on the solubility and stability of 7-Bromoisochroman is limited in publicly available literature. Therefore, this guide outlines the established experimental protocols that should be employed to characterize this specific molecule.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol .[1] It belongs to the isochroman family, a class of compounds that has garnered interest in medicinal chemistry due to their diverse therapeutic applications.[2] Isochroman derivatives have been investigated for a range of biological activities, including as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[2] The bromine substituent on the aromatic ring of this compound is expected to influence its physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate its biological activity and pharmacokinetic profile. Given its potential as a building block in drug discovery, a thorough understanding of its solubility and stability is critical for formulation development and predicting its behavior in biological systems.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 149910-98-5 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Oil | [3] |

| Melting Point | 24-25 °C | |

| Boiling Point | 279.4 ± 40.0 °C at 760 mmHg | |

| Purity | Typically ≥97-98% | [1][3] |

| Storage | Room temperature | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[4][5] Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. A comprehensive solubility assessment in various media is therefore a fundamental step in the pre-formulation phase of drug development.

Predicted Solubility

Based on its chemical structure—a substituted aromatic ring fused to a non-planar oxygen-containing heterocycle—this compound is predicted to be a lipophilic molecule with low aqueous solubility. The presence of the bromine atom further increases its lipophilicity. It is expected to be more soluble in organic solvents. A qualitative prediction of solubility in common laboratory solvents is provided in Table 2.

| Solvent Type | Examples | Predicted Solubility of this compound |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High |

| Non-polar | Toluene, Hexane, Dichloromethane, Chloroform | High |

Experimental Determination of Solubility

To quantitatively determine the solubility of this compound, standardized experimental protocols should be followed. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4][6]

This method involves adding an excess amount of the compound to a solvent and agitating the mixture until equilibrium is reached.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be visually apparent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7]

-

Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[4]

-

After agitation, allow the samples to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[8] These studies involve subjecting the compound to various environmental conditions to identify potential degradation pathways and products.[9][10]

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the pure compound.

Experimental Protocol: Solid-State Stability Testing

-

Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials).

-

Expose the samples to a range of storage conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.

-

At specified time points (e.g., 0, 3, and 6 months for accelerated studies), withdraw samples.

-

Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

Solution-State Stability and Forced Degradation

Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.[10][11][12] This information is vital for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

-

Hydrolysis: Dissolve this compound in solutions of varying pH (e.g., 0.1 N HCl for acidic, water for neutral, and 0.1 N NaOH for basic conditions). Heat the solutions (e.g., at 60-80°C) and collect samples at different time points.

-

Oxidation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[12] Monitor the reaction over time.

-

Thermal Degradation: Heat a solid sample or a solution of this compound at a high temperature (e.g., 80-100°C) and analyze for degradation.

-

Photodegradation: Expose a solution of this compound to UV and visible light, as per ICH Q1B guidelines, and compare it to a sample protected from light.

-

For each condition, analyze the stressed samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.

The logical relationship between different forced degradation conditions is depicted below.

Caption: Overview of Forced Degradation Stress Conditions.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not widely published, the isochroman scaffold is present in numerous biologically active compounds.[2] Research on various isochroman derivatives suggests a broad range of potential pharmacological effects.

Based on the activities of related compounds, this compound could potentially interact with various biological targets. The diagram below illustrates the potential therapeutic areas for isochroman derivatives.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Bromochroman | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. rheolution.com [rheolution.com]

- 6. scispace.com [scispace.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. gmpsop.com [gmpsop.com]

- 9. www3.paho.org [www3.paho.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmainfo.in [pharmainfo.in]

An In-depth Technical Guide to the Safe Handling of 7-Bromoisochroman

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-Bromoisochroman, a key building block in the synthesis of various compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.

Chemical Identification and Physical Properties

This compound is a halogenated heterocyclic compound. Key identification and physical data are summarized below.

| Property | Value | Reference |

| CAS Number | 149910-98-5 | [1] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Purity | ≥97% or min 98% | [1][3] |

| Appearance | Oil | [3] |

| Storage | Room temperature, in a tightly closed, well-ventilated place. | [1][4] |

| log Pow (n-octanol/water) | 3.14 (at 25 °C, pH 7) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Acute Aquatic Hazard | 2 | H402: Harmful to aquatic life |

| Chronic Aquatic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

-

Use only non-sparking tools and take precautionary measures against static discharge.

-

Ground and bond container and receiving equipment.

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep in the original packaging.[6]

-

Store away from incompatible materials such as oxidizing agents, reducing agents, and acids.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. Use of a face shield is also recommended.[8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Flame retardant antistatic protective clothing.[8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing. If skin irritation persists, consult a doctor.[7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses, if present and easy to do.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Accidental Release Measures

In the event of a spill, follow these steps to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8]

-

Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[4][5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for Safe Handling of this compound.

This guide is intended for informational purposes and should be supplemented by a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

7-Bromoisochroman: A Technical Guide for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of 7-Bromoisochroman, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and key synthetic applications, with a focus on its potential role in the development of novel therapeutics. Experimental protocols and visual diagrams are provided to facilitate its practical application in the laboratory.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several fine chemical suppliers. It is typically supplied as a solid with a purity of 98% or higher, suitable for a range of research and development applications.

Table 1: Commercial Availability of this compound

| Supplier | Catalog Number | Purity |

| Sigma-Aldrich | - | ≥98% |

| BLD Pharm | BD236313 | 98% |

| ChemScene | CS-0119877 | 98% |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 149910-98-5 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from general isochroman synthesis methods)

Materials:

-

2-(4-bromophenyl)ethanol

-

Paraformaldehyde

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add 2-(4-bromophenyl)ethanol (1.0 eq), paraformaldehyde (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Add a sufficient amount of toluene to dissolve the starting materials.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue refluxing until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Note: This is an adapted protocol and may require optimization for yield and purity.

Applications in Drug Development

The chemical structure of this compound, featuring a privileged isochroman scaffold and a reactive bromine handle, makes it a versatile intermediate for the synthesis of novel bioactive molecules. Two key areas of application are its use in palladium-catalyzed cross-coupling reactions and as a building block for Proteolysis Targeting Chimeras (PROTACs).

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound can readily participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents. This reaction is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Table 3: Representative Reagents and Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example |

| Aryl Bromide | This compound |

| Boronic Acid/Ester | Phenylboronic acid, 4-methoxyphenylboronic acid, etc. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a suitable phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent System | Dioxane/water, Toluene/water, DMF/water |

| Reaction Temperature | 80-120 °C |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Representative Procedure)

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-isochroman derivative.[1]

Building Block for PROTAC Linkers

PROTACs are bifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The bromine atom in this compound can serve as a reactive handle for its incorporation into PROTAC linkers, either directly or after conversion to other functional groups.

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand. The bromo-functionalized isochroman can be introduced at various stages of this synthesis.

Visual Diagrams

Synthetic Workflow for 7-Aryl-Isochroman via Suzuki Coupling

Caption: Synthetic workflow for the preparation of 7-Aryl-Isochroman derivatives via Suzuki-Miyaura cross-coupling.

General PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the incorporation of a linker precursor.

This technical guide provides a foundational understanding of this compound for its application in contemporary drug discovery and development. The provided protocols and diagrams are intended to serve as a practical resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromoisochroman from 2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-bromoisochroman, a valuable heterocyclic scaffold in medicinal chemistry, from the starting material 2-(4-bromophenyl)ethanol. The synthesis is achieved through an acid-catalyzed oxa-Pictet-Spengler reaction with paraformaldehyde. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility in a research setting.

Introduction

Isochromans are a class of bicyclic ether compounds that form the core structure of various natural products and pharmacologically active molecules. The 7-bromo-substituted isochroman is a particularly useful intermediate, allowing for further functionalization through cross-coupling reactions at the bromine-substituted position, making it a key building block in drug discovery and development. The synthesis described herein utilizes the oxa-Pictet-Spengler reaction, a reliable and straightforward method for the formation of the isochroman ring system from a β-phenylethanol derivative and an aldehyde equivalent.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 2-(4-bromophenyl)ethanol | - |

| Reagent | Paraformaldehyde | Formaldehyde source |

| Catalyst | Concentrated Hydrochloric Acid | Other strong acids like phosphoric acid can also be used |

| Solvent | Not required (neat) or Dichloromethane | The reaction can be run neat or with a solvent |

| Reaction Temperature | 35-40 °C | Gentle heating is required to initiate and sustain the reaction |

| Reaction Time | 20-24 hours | Reaction progress should be monitored by TLC |

| Expected Yield | 80-95% | Yields can vary based on reaction scale and purification method |

Experimental Protocol

This protocol details the synthesis of this compound from 2-(4-bromophenyl)ethanol.

Materials:

-

2-(4-bromophenyl)ethanol

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (36-38%)

-

Dichloromethane (DCM)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, depending on temperature)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-(4-bromophenyl)ethanol (1.0 equivalent) and paraformaldehyde (1.5 equivalents).

-

Acid Addition: While stirring the mixture, slowly add concentrated hydrochloric acid (approximately 0.5-1.0 volume equivalents relative to the alcohol). An exothermic reaction may be observed.

-

Reaction: Gently warm the reaction mixture to 35-40 °C and stir for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the reaction was run neat, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and add water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally with saturated brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate.[4]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Oxa-Pictet-Spengler

Caption: Mechanism of the oxa-Pictet-Spengler reaction.

References

Application Notes and Protocols for the Synthesis of 7-Bromoisochroman

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 7-bromoisochroman, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthetic route is designed to ensure high regioselectivity, a critical consideration in the preparation of substituted isochroman derivatives.

Introduction

Isochromans are a class of bicyclic ethers that form the core structure of various biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 7-position of the isochroman scaffold can significantly modulate the molecule's physicochemical properties and biological activity, making this compound a valuable building block for the synthesis of novel therapeutic agents. Direct cyclization methods to produce this compound are often hampered by a lack of regioselectivity, leading to isomeric mixtures that are challenging to separate. The protocol detailed below outlines a rational, multi-step approach to overcome this limitation and afford the desired product with high purity.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a five-step sequence starting from 4-bromo-2-methylbenzoic acid. This linear approach allows for precise control over the substitution pattern of the aromatic ring, ensuring the unambiguous formation of the 7-bromo isomer.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (4-Bromo-2-methylphenyl)methanol

-

Reaction Setup: To a stirred solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, slowly add borane-THF complex (1.5 eq, 1.0 M solution in THF).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1 M hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-Bromo-4-(bromomethyl)-2-methylbenzene

-

Reaction Setup: Dissolve (4-bromo-2-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Reaction: Add phosphorus tribromide (0.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto ice-water.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which may be used in the next step without further purification.

Protocol 3: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile

-

Reaction Setup: In a round-bottom flask, dissolve 1-bromo-4-(bromomethyl)-2-methylbenzene (1.0 eq) in a mixture of acetone and water (3:1, 0.4 M).

-

Reaction: Add sodium cyanide (1.2 eq) and stir the mixture at reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, remove the acetone under reduced pressure.

-

Extraction: Add water to the residue and extract with diethyl ether (3 x 40 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 4: Synthesis of 2-(4-Bromo-2-methylphenyl)acetic acid

-

Reaction Setup: Suspend 2-(4-bromo-2-methylphenyl)acetonitrile (1.0 eq) in a mixture of ethanol and water (1:1).

-

Reaction: Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 8-12 hours.

-

Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Protocol 5: Synthesis of 2-(4-Bromo-2-methylphenyl)ethanol

-

Reaction Setup: To a stirred solution of 2-(4-bromo-2-methylphenyl)acetic acid (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add borane-THF complex (2.0 eq, 1.0 M solution in THF) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.

Protocol 6: Synthesis of this compound

-

Reaction Setup: Dissolve 2-(4-bromo-2-methylphenyl)ethanol (1.0 eq) and paraformaldehyde (1.5 eq) in glacial acetic acid (0.2 M).

-

Reaction: Add concentrated sulfuric acid (0.5 eq) dropwise at room temperature. Stir the mixture for 24-48 hours.

-

Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC/GC) (%) |

| 1 | (4-Bromo-2-methylphenyl)methanol | 4-Bromo-2-methylbenzoic acid | 201.06 | 85-95 | >98 |

| 2 | 1-Bromo-4-(bromomethyl)-2-methylbenzene | (4-Bromo-2-methylphenyl)methanol | 263.96 | 90-98 | >95 (used crude) |

| 3 | 2-(4-Bromo-2-methylphenyl)acetonitrile | 1-Bromo-4-(bromomethyl)-2-methylbenzene | 210.07 | 75-85 | >97 |

| 4 | 2-(4-Bromo-2-methylphenyl)acetic acid | 2-(4-Bromo-2-methylphenyl)acetonitrile | 229.08 | 80-90 | >98 |

| 5 | 2-(4-Bromo-2-methylphenyl)ethanol | 2-(4-Bromo-2-methylphenyl)acetic acid | 215.10 | 85-95 | >98 |

| 6 | This compound | 2-(4-Bromo-2-methylphenyl)ethanol | 213.07 | 60-75 | >99 |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Disclaimer: This document provides a proposed experimental protocol based on established chemical principles. The procedures should be carried out by qualified personnel in a well-equipped laboratory. Appropriate safety precautions must be taken at all times. The yields and purity are typical and may vary depending on the specific reaction conditions and the skill of the operator.

Application Notes and Protocols: 7-Bromoisochroman as a Novel Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI), and another ligand that recruits an E3 ubiquitin ligase.[] These two ligands are connected by a chemical linker, which plays a crucial role in the efficacy of the PROTAC.[3] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's success.[3][6] The linker influences the stability of the ternary complex, the solubility of the PROTAC molecule, and its cell permeability.[3] Linkers are broadly categorized as flexible or rigid.[7] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, provide conformational freedom, which can be advantageous in the initial stages of PROTAC design.[7] However, excessive flexibility can lead to an entropic penalty upon binding.[3] In contrast, rigid linkers, which often incorporate cyclic structures, can "pre-organize" the PROTAC into a bioactive conformation, potentially enhancing the stability and potency of the ternary complex.[7][8]

7-Bromoisochroman: A Novel Rigid Linker Scaffold

While common rigid linkers include scaffolds like piperazine and piperidine, the exploration of novel rigid structures is an active area of research.[9][10] This document explores the potential application of this compound as a novel, rigid linker in PROTAC design. The isochroman core offers a defined three-dimensional structure that can impart conformational constraint to the PROTAC molecule. The bromine atom at the 7-position provides a convenient synthetic handle for conjugation to either the POI ligand or the E3 ligase ligand.

The rigid nature of the this compound linker is hypothesized to offer several advantages:

-

Enhanced Ternary Complex Stability: By reducing the number of rotatable bonds, the isochroman scaffold can decrease the entropic penalty associated with ternary complex formation, leading to a more stable and productive complex.[3]

-

Improved Selectivity: The defined spatial orientation imposed by the rigid linker may favor the binding of the intended POI and E3 ligase, potentially reducing off-target effects.

-

Favorable Physicochemical Properties: The incorporation of the isochroman moiety may influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Data Presentation: Comparative Efficacy of PROTACs with Different Linker Types

The following table summarizes representative data from published studies, illustrating the impact of linker rigidity on PROTAC performance. This data is provided for comparative purposes to highlight the potential advantages of a rigid linker like this compound.

| PROTAC Target | Linker Type | Linker Structure | DC50 (nM) | Dmax (%) | Cooperativity (α) | Reference |

| BRD4 | Flexible | PEG | 100 | >90 | 5 | [7] |

| BRD4 | Rigid | Piperidine/Piperazine | 10 | >95 | 20 | [7] |

| BTK | Flexible | Alkyl Chain | 50 | 85 | N/A | [8] |

| BTK | Rigid | Phenyl | 5 | 95 | N/A | [8] |

Note: DC50 (half-maximal degradation concentration), Dmax (maximum degradation), and cooperativity (α) are key parameters for evaluating PROTAC efficacy. Lower DC50 values and higher Dmax and α values generally indicate a more effective PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC incorporating a this compound linker.

Protocol 1: Synthesis of a this compound-Containing PROTAC

This protocol outlines a possible synthetic route for a PROTAC where the this compound linker connects a hypothetical POI ligand and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon recruitment).

Materials:

-

This compound-X (where X is a reactive group for coupling, e.g., a carboxylic acid or an amine)

-

POI-binding ligand with a complementary functional group

-

E3 ligase-binding ligand with a complementary functional group

-

Coupling reagents (e.g., HATU, EDC/HOBt)

-

Bases (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Functionalization of this compound: Synthesize or procure this compound and functionalize it at a suitable position (e.g., conversion of the bromo group to a carboxylic acid via lithiation and carboxylation, or introduction of an amino group via a multi-step sequence).

-

First Coupling Reaction: React the functionalized this compound with either the POI ligand or the E3 ligase ligand. For a carboxylic acid functional group, activate it with a coupling reagent like HATU in the presence of a base such as DIPEA, and then add the amine-containing binding partner.

-

Purification: Purify the resulting intermediate using column chromatography or preparative HPLC.

-

Second Coupling Reaction: Couple the purified intermediate with the remaining binding ligand using appropriate coupling chemistry.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity compound.

-

Characterization: Confirm the structure and purity of the final PROTAC using NMR, mass spectrometry, and analytical HPLC.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.

Materials:

-

Cultured cells expressing the POI

-

The synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (and controls: DMSO, MG132) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody. Repeat for the loading control antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Protocol 3: Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay is used to measure the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.

Materials:

-

Cells engineered to express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®

-

The synthesized PROTAC

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Plate reader capable of measuring luminescence and filtered light emission

Procedure:

-

Cell Plating: Plate the engineered cells in a white, opaque multi-well plate.

-

Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

PROTAC Treatment: Add varying concentrations of the PROTAC to the wells.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

Signal Measurement: Measure the donor emission (luciferase) and the acceptor emission (filtered for the HaloTag® ligand) using a plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) for each well. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

PROTAC Mechanism of Action

References

- 1. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7-Bromoisochroman: A Versatile Scaffold for Medicinal Chemistry

Introduction

7-Bromoisochroman is a heterocyclic building block of significant interest in medicinal chemistry. The isochroman core is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 7-position provides a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery. This application note provides an overview of the potential applications of this compound, detailed experimental protocols for its derivatization, and a summary of the biological activities of related compounds.

Potential Therapeutic Applications